1-Methyl-2,3,6-triphenylpiperidin-4-ol
Description
Properties
CAS No. |
124069-10-9 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-methyl-2,3,6-triphenylpiperidin-4-ol |
InChI |
InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3 |
InChI Key |
UCUTYQPQDASXNZ-UHFFFAOYSA-N |
SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Synonyms |
1-Methyl-2,3,6-triphenyl-4-piperidinamine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties:
MTPP has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that MTPP may act as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the metabolism of neuroactive amines. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .
Antimicrobial Activity:
Studies have shown that MTPP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound’s structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.
Pharmacological Applications
Analgesic Effects:
MTPP has been explored for its analgesic properties. Animal model studies suggest that it may provide pain relief through modulation of pain pathways in the central nervous system. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for pain management .
Anticancer Potential:
Recent investigations into MTPP's anticancer properties reveal promising results. The compound has been shown to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicate that MTPP may induce apoptosis in these cells, making it a candidate for further development in cancer therapy .
Synthesis and Derivatives
MTPP can be synthesized through various organic reactions, including cyclization processes involving triphenylpiperidine derivatives. The synthesis typically involves multiple steps to achieve the desired purity and yield .
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Cyclization Reaction | Formation of piperidine ring | 75% |
| Reduction Reaction | Conversion to alcohol form | 85% |
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of MTPP significantly improved motor function and reduced neurodegeneration markers when compared to control groups. This study supports the hypothesis that MTPP may be beneficial in treating neurodegenerative disorders .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, MTPP was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperidine Family
The following compounds share the piperidin-4-ol core but differ in substituents, leading to variations in physicochemical and biological properties:
Key Observations:
- Lipophilicity: The triphenyl-substituted compound (C23H23NO) exhibits higher lipophilicity compared to analogs with polar groups (e.g., hydroxymethyl or methoxy), influencing solubility and membrane permeability.
Comparison with Tetrahydropyridine Derivatives
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin, shares a partially unsaturated piperidine core but differs in substituents and bioactivity. MPTP’s toxicity arises from its metabolism to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death .
Physicochemical and Analytical Properties
- Collision Cross-Section: notes collision cross-section data for 2,3,6-triphenylpiperidin-4-ol, which is critical for mass spectrometry-based identification. The bulky phenyl groups increase its cross-sectional area compared to smaller analogs .
- Solubility : The hydroxymethyl group in 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine enhances water solubility, whereas the triphenyl derivative’s hydrophobicity may necessitate organic solvents for handling .
Preparation Methods
Mannich Condensation for Piperidine Ring Formation
The Mannich condensation remains a cornerstone for constructing the piperidine scaffold. As demonstrated in the synthesis of analogous 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones, this method involves the reaction of dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines. For 1-methyl-2,3,6-triphenylpiperidin-4-ol, a modified Mannich protocol could employ:
-
Benzaldehyde derivatives to introduce phenyl groups at positions 2 and 6.
-
Methylamine or dimethyl sulfate for N-methylation at position 1.
-
Cyclohexanone intermediates functionalized with a hydroxyl group at position 4.
Reaction conditions (e.g., ethanol as solvent, 60–80°C) favor the formation of a chair or twist-boat conformation in the piperidine ring, as observed in related structures.
Table 1: Comparative Analysis of Mannich Condensation Conditions
Alkylation and Cyclization Strategies
Post-condensation alkylation is critical for introducing the methyl group at position 1. Patent literature highlights dimethyl sulfate as a cost-effective methylating agent, particularly when paired with potassium carbonate in methyl isobutyl ketone (MIBK). Key considerations include:
-
Molar ratios : 2.5–3.0 equivalents of dimethyl sulfate per mole of intermediate.
-
Temperature control : Reactions conducted at 20°C to solvent reflux to minimize side products.
-
Work-up : Neutralization with aqueous sodium carbonate and extraction with dichloromethane.
For cyclization, acid-catalyzed intramolecular aldol condensation may close the piperidine ring, with the hydroxyl group at position 4 introduced via ketone reduction (e.g., NaBH4 or catalytic hydrogenation).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and isopropyl alcohol are preferred for recrystallization due to their polarity and compatibility with piperidine derivatives. Elevated temperatures (reflux) enhance solubility, while gradual cooling (0–5°C) promotes high-quality crystal growth.
Catalysts and Reagents
-
Bases : Potassium carbonate facilitates deprotonation during methylation.
-
Acid scavengers : Triethylamine mitigates HCl release in hydrochlorination steps.
Purification and Crystallization Techniques
Recrystallization from n-propanol or ethanol yields crystals with monoclinic symmetry (space group C2/c), as observed in structurally similar piperidin-4-ones. Patent data emphasize the role of solvent mixtures (e.g., n-propanol/acetonitrile) in removing impurities and achieving ≥99% purity.
Table 2: Recrystallization Solvents and Outcomes
| Solvent System | Purity (%) | Crystal Habit | Space Group | Citation |
|---|---|---|---|---|
| Ethanol | 98.5 | Monoclinic plates | C2/c | |
| n-Propanol | 99.2 | Needles | P21/c | |
| Isopropyl alcohol | 97.8 | Prisms | – |
Analytical Characterization
1H and 13C NMR confirm substituent positions, while X-ray diffraction resolves the chair conformation of the piperidine ring. IR spectroscopy identifies the hydroxyl stretch (νO-H ≈ 3400 cm⁻¹) and aromatic C–H bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula (C24H25NO).
Applications and Derivatives
Though direct applications of this compound are underexplored, its structural analogs exhibit antimicrobial and anticancer activities . Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show enhanced bioactivity, suggesting avenues for further research.
Q & A
Q. How should researchers address batch-to-batch variability in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
